1-(benzenesulfonyl)cyclobutane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a benzenesulfonyl group and a carboxylic acid group. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of cyclobutanecarboxylic acid with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions typically include room temperature and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with various enzymes and proteins, potentially inhibiting or modulating their activity . The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)cyclobutanecarboxylic acid: Similar structure but with a phenyl group instead of a benzenesulfonyl group.
1-(4-Chlorophenyl)cyclobutanecarboxylic acid: Contains a chlorophenyl group, which imparts different chemical properties and reactivity.
1-Amino-1-cyclobutanecarboxylic acid: Features an amino group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12O4S |
---|---|
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4S/c12-10(13)11(7-4-8-11)16(14,15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI-Schlüssel |
JMPVAFZBRIDHEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.